Benzothiazoles, particularly the 2-(4-aminophenyl) derivatives, have emerged as a class of compounds with significant antitumor properties. Among these, the fluorinated derivative 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline, also known as 5F203, has shown potent and selective activity against various cancer cell lines, including breast, ovarian, and renal cancers23456. The interest in these compounds has led to the synthesis of various analogs and the exploration of their biological activities, mechanisms of action, and potential applications in cancer therapy.
The primary application of 5F203 is in the field of cancer therapy. It has been shown to be potently cytotoxic in vitro against sensitive human breast cancer cell lines and exhibits selective toxicity, sparing nonmalignant cells24. The compound has also been evaluated in vivo, where it has demonstrated the ability to inhibit the growth of human mammary carcinoma models in mice5. The selective nature of these compounds makes them promising candidates for the development of new cancer therapies that could potentially offer fewer side effects and better targeting of cancer cells.
5F203 has also been radiolabelled with fluorine-18, which suggests its potential use as a radiopharmaceutical for diagnostic imaging or targeted radiotherapy1. The ability to track the distribution and uptake of 5F203 in the body using positron emission tomography (PET) could provide valuable insights into the drug's pharmacokinetics and tumor-targeting capabilities.
The metabolism of 5F203 by cytochrome P450 enzymes and its ability to induce these enzymes in sensitive cells has implications for drug metabolism studies6. Understanding the metabolism of these compounds can provide insights into the design of other drugs with improved metabolic stability and reduced side effects.
Pharmacokinetic studies of 5F203 and its analogs are essential for the development of these compounds as therapeutic agents. Such studies have been conducted in rats and have shown rapid N-acetylation of the compounds, which is an important aspect of their pharmacokinetic profile2.
The synthesis of 5F-203 involves several key steps:
The synthesis methodology was detailed in studies conducted by Hutchinson et al., where they emphasized the importance of fluorination in enhancing the compound's stability and reducing metabolic deactivation .
5F-203 participates in several chemical reactions that are significant for its biological activity:
These reactions underscore the compound's potential as an anticancer agent.
The mechanism through which 5F-203 exerts its effects can be summarized as follows:
Data indicate that this mechanism is particularly effective in breast cancer models where 5F-203 has shown significant cytotoxicity .
Key physical and chemical properties of 5F-203 include:
These properties are critical for its formulation into pharmaceutical preparations for potential clinical use .
5F-203 holds promise in various scientific applications:
5F-203 (NSC 703786) is an investigational benzothiazole-derived compound with potent and selective antitumor activity against multiple cancer types, particularly breast, ovarian, and gastric malignancies. This small molecule (molecular weight: 258.31 g/mol) exerts its cytotoxic effects primarily through activation of the aryl hydrocarbon receptor (AhR) pathway, triggering downstream events including cytochrome P450 induction, DNA damage, and oxidative stress-mediated apoptosis. Unlike conventional chemotherapeutics, 5F-203 demonstrates remarkable cancer cell selectivity, sparing non-tumorigenic breast epithelial cells while efficiently eliminating malignant phenotypes through targeted molecular mechanisms [2] [6] [8].
The molecular architecture of 5F-203 (chemical name: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) features a benzothiazole heterocyclic core linked to an aminophenyl ring system. The strategic fluorine substitution at the C5 position of the benzothiazole ring confers critical metabolic stability compared to non-fluorinated predecessors. This modification prevents cytochrome P450-mediated deactivation through ring hydroxylation—a significant limitation of earlier analogs like DF 203 (NSC 674495). The planar configuration facilitates DNA intercalation, while the 4-amino-3-methylphenyl moiety enables metabolic activation to electrophilic intermediates capable of forming covalent DNA adducts [5] [7] [9].
Table 1: Structural Features of 5F-203
Structural Element | Chemical Significance |
---|---|
Benzothiazole core | Provides planar configuration for DNA interaction; serves as pharmacophore for AhR binding |
Fluorine at C5 position | Blocks metabolic hydroxylation; enhances metabolic stability and potency |
4-Amino-3-methylphenyl group | Site for metabolic activation via N-hydroxylation; enables DNA adduct formation |
Thiobenzene linkage | Maintains molecular planarity and electronic properties essential for bioactivity |
5F-203 (CAS No. 260443-89-8) exists as an off-white to light yellow crystalline solid with limited aqueous solubility. Its lipophilic character (logP ≈ 3.5) facilitates passive diffusion across cellular membranes, contributing to its potent intracellular activity. The compound demonstrates optimal solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (387 mM), making it suitable for in vitro research applications. This solubility profile necessitated development of prodrug formulations (e.g., Phortress) for in vivo studies. The molecule exhibits stability in solid form when stored at -20°C, though solutions in DMSO are sensitive to repeated freeze-thaw cycles and extended storage [4] [5] [9].
5F-203 represents the culmination of rational drug design efforts to optimize the 2-arylbenzothiazole scaffold. Initial lead compound DF 203 demonstrated promising antitumor activity but suffered from metabolic instability due to CYP1A1-mediated C6-hydroxylation, producing inactive metabolites with antagonistic properties. Fluorination at the C5 position generated 5F-203, which retained AhR agonist activity while resisting deactivating hydroxylation. Subsequent structural refinements yielded analogs like GW 610 (5-fluoro-2-(3,4-dimethoxyphenyl)-benzothiazole), which exhibited enhanced potency against colon cancer models through CYP2W1-mediated activation [5] [6] [8].
Table 2: Evolution of 2-Arylbenzothiazole Anticancer Agents
Compound | Key Structural Features | Metabolic Limitations | Improvements in 5F-203 |
---|---|---|---|
DF 203 | Non-fluorinated benzothiazole | CYP1A1-mediated C6-hydroxylation (deactivation) | Fluorination blocks deactivating metabolism |
5F 203 | 5-Fluorobenzothiazole core | Requires prodrug for in vivo delivery | Retained AhR activation without antagonism |
GW 610 | 3,4-Dimethoxyphenyl substitution | Dependent on tumor-specific CYP2W1 expression | Broadened spectrum against CYP1A1+ tumors |
5F-203 exhibits remarkable phenotypic selectivity, with sub-nanomolar growth inhibition (GI50 < 1 nM) in AhR-responsive cancer cell lines including MCF-7 (breast), IGROV-1 (ovarian), and KM12 (colon). This selectivity stems from:
Crucially, non-tumorigenic MCF-10A breast epithelial cells show complete resistance to 5F-203, with no significant ROS elevation or DNA damage observed at therapeutic concentrations. This selectivity profile contrasts sharply with carcinogenic AhR agonists like benzo[a]pyrene, which induce oxidative damage in normal breast epithelium [2] [3].
Table 3: Cancer Cell Selectivity Profile of 5F-203
Cell Line | Tissue Origin | Sensitivity (GI50) | AhR Status | Key Mechanism |
---|---|---|---|---|
MCF-7 | Breast cancer | < 1 nM | Functional | CYP1A1 induction; DNA adduct formation |
IGROV-1 | Ovarian cancer | < 1 nM | Functional | ROS generation; JNK/p38 activation |
MDA-MB-468 | Breast cancer | < 1 nM | Functional | Oxidative DNA damage; cytoglobin induction |
AHR100 (MCF-7 deriv.) | Breast cancer variant | > 10 µM | Deficient | No CYP1A1 induction; no DNA adducts |
MCF-10A | Normal breast epithelium | > 10 µM | Functional | No ROS increase; no oxidative DNA damage |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: